Methyl pentafluoropropionylacetate
Overview
Description
Methyl pentafluoropropionylacetate is an organic compound with the molecular formula C6H5F5O3 and a molecular weight of 220.09 g/mol . It is known for its unique chemical structure, which includes five fluorine atoms, making it highly fluorinated. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pentafluoropropionylacetate can be synthesized through the esterification of pentafluoropropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, followed by distillation to separate the desired product from by-products and unreacted starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Pentafluoropropionic acid.
Reduction: Pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl pentafluoropropionylacetate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.
Medicine: Research into drug development often uses this compound as a building block for designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl pentafluoropropionylacetate involves its interaction with various molecular targets. The highly electronegative fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. These interactions can modulate enzyme activity, alter protein structures, and influence cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl trifluoroacetate: Another fluorinated ester with three fluorine atoms.
Methyl hexafluorobutyrate: Contains six fluorine atoms and is used in similar applications.
Uniqueness: Methyl pentafluoropropionylacetate is unique due to its five fluorine atoms, which provide a balance between reactivity and stability. This makes it particularly useful in applications requiring high fluorine content without compromising the compound’s integrity .
Properties
IUPAC Name |
methyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O3/c1-14-4(13)2-3(12)5(7,8)6(9,10)11/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGMNRZYEBHEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146788 | |
Record name | Methyl pentafluoropropionylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104857-88-7 | |
Record name | Methyl pentafluoropropionylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104857887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pentafluoropropionylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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